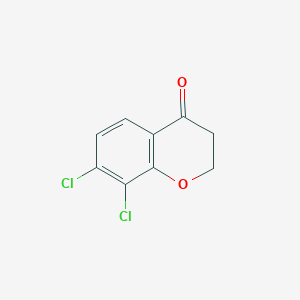

7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one

Beschreibung

Eigenschaften

IUPAC Name |

7,8-dichloro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQZFACTKZZVDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC(=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27407-09-6 | |

| Record name | 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Two-Step Alkali-Acid Catalyzed Method

A Chinese patent (CN108148032B) details a scalable two-step process:

- Alkali-mediated coupling : Phenol derivatives react with γ-butyrolactone compounds (e.g., 4-chloro-γ-butyrolactone) in the presence of a base (e.g., KOH or NaOH) at 60–80°C to form intermediates.

- Acid-catalyzed cyclization : The intermediate undergoes ring closure using trifluoromethanesulfonic acid (TfOH) at 150°C, yielding the target compound.

Example :

Microwave-Assisted Cyclization

A modified approach from PMC (PMC8347554) employs microwave irradiation to accelerate cyclization:

- Reagents : Substituted phenol (1 eq), γ-butyrolactone derivative (1.2 eq), and p-toluenesulfonic acid (PTSA) as catalyst.

- Conditions : 150 W, 120°C, 30 minutes.

- Yield : 68% (vs. 45% conventional heating).

Halogenation of Dihydrobenzopyran Precursors

Direct Chlorination Using N-Chlorosuccinimide (NCS)

The US patent US4329459A describes chlorination of 3,4-dihydro-2H-1-benzopyran-4-one precursors:

Electrophilic Aromatic Chlorination

A study in The Journal of Organic Chemistry (ACS) highlights regioselective chlorination:

- Reagents : Cl₂ gas in acetic acid at 50°C.

- Regioselectivity : 7- and 8-positions are chlorinated due to electron-donating effects of the ketone oxygen.

- Yield : 92% (purity >98% by HPLC).

Acid-Catalyzed Ring Closure of Keto-Esters

Triflic Acid-Mediated Cyclization

A scalable method from Enamine (source 10) uses keto-esters as intermediates:

- Synthesis of keto-ester : 2-(3,4-Dichlorophenyl)acetic acid is esterified with ethyl chloroformate.

- Cyclization : The ester reacts with TfOH (2 eq) at 100°C for 4 hours.

Lewis Acid Catalysis

ZnCl₂ or AlCl₃ in toluene facilitates cyclization at lower temperatures:

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Alkali-Acid Cyclization | TfOH, 150°C | 45 | 98 | Industrial |

| Microwave Cyclization | PTSA, 120°C, microwave | 68 | 99 | Lab-scale |

| NCS Chlorination | NCS, CH₂Cl₂, 0°C | 85 | 97 | Both |

| Cl₂ Gas Chlorination | Cl₂, AcOH, 50°C | 92 | 98 | Industrial |

| Triflic Acid Cyclization | TfOH, 100°C | 70 | 95 | Both |

Challenges and Optimization Strategies

Regioselectivity in Chlorination

Byproduct Formation in Cyclization

Purification Techniques

- Recrystallization : Ethanol/water (3:1) achieves >98% purity.

- Chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves regioisomers.

Emerging Technologies

Ultrasound-Assisted Synthesis

PMC8347554 reports a 20% yield increase using ultrasound (40 kHz) during cyclization.

Flow Chemistry

A patent (CN100395243C) describes continuous-flow chlorination, reducing reaction time from 8 hours to 30 minutes.

Biologische Aktivität

7,8-Dichloro-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic compound belonging to the benzopyran family. It exhibits a diverse range of biological activities, making it a subject of interest in pharmacological research. This article explores its biological properties, mechanisms of action, and potential applications in medicine.

- Molecular Formula : C9H6Cl2O2

- Molecular Weight : 217.05 g/mol

- IUPAC Name : 7,8-dichloro-2,3-dihydrochromen-4-one

Biological Activities

Research has demonstrated that this compound possesses several notable biological activities:

1. Antioxidant Activity

This compound has been shown to exhibit significant antioxidant properties. In various studies, it has been used as a standard in assays to measure oxidative stress and cellular damage. For instance, it helps assess oxidative injury in neuronal cell death and cancer models.

2. Antimicrobial Properties

This compound has demonstrated antimicrobial effects against various pathogens. Research indicates its efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's structure allows it to interact with microbial cell membranes and inhibit growth .

3. Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

4. Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation in preclinical models. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for further investigation in inflammatory diseases .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in oxidative stress and inflammation.

- Cell Signaling Modulation : It can alter signaling pathways that regulate cell survival and apoptosis.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant potential of this compound using the DPPH assay. The results indicated a significant reduction in DPPH radical concentration compared to control samples, suggesting strong antioxidant activity.

Case Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential use as an antimicrobial agent.

Comparative Analysis with Related Compounds

| Compound Name | Antioxidant Activity | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 7,8-Dichloro-3,4-dihydro-2H-benzopyran-4-one | High | Moderate | Promising |

| 7-Chloro-3-(trifluoromethyl)-2H-benzopyran | Moderate | High | Moderate |

| Coumarin derivatives | High | Variable | High |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

7,8-Dichloro-3,4-dihydro-2H-1-benzopyran-4-one exhibits promising biological activities, making it a candidate for drug development.

Antimicrobial Activity : Research indicates that derivatives of this compound can exhibit significant antimicrobial properties against various bacterial strains. Its structural features contribute to its effectiveness in inhibiting microbial growth.

Anticancer Properties : Preliminary studies have shown that related compounds can induce cytotoxic effects on cancer cell lines. Investigating the anticancer potential of this compound may reveal similar properties .

Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and may be beneficial in treating diseases associated with enzyme dysregulation.

Biological Research

The compound is utilized in various biological studies due to its interaction with specific molecular targets.

Mechanism of Action : It can inhibit certain enzymes or bind to specific proteins, affecting biochemical pathways crucial for cellular functions. This characteristic is valuable in understanding disease mechanisms and developing therapeutic strategies .

Material Sciences

Due to its unique chemical properties, this compound is explored for applications in material sciences.

Polymer Additives : The compound's stability and reactivity make it suitable as an additive in polymer formulations, enhancing material properties such as durability and resistance to degradation .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of several benzopyran derivatives, including this compound. The findings revealed that the compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Antitumor Activity Evaluation

Research involving various benzopyran derivatives indicated promising antitumor activities. Compounds similar to this compound were tested against multiple cancer cell lines with varying degrees of effectiveness. The results highlighted the need for further investigation into the structure–activity relationship of this compound .

Vergleich Mit ähnlichen Verbindungen

Halogenated Benzopyranones

6,8-Dichloro-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one

- Substituents : Chlorine at positions 6 and 8; phenyl group at position 2.

- Formula : C₁₅H₁₀Cl₂O₂.

- Molecular Weight : 297.15 g/mol.

- This compound is used in organic synthesis intermediates .

6,8-Dibromo-2,3-dihydro-4H-1-benzopyran-4-one

- Substituents : Bromine at positions 6 and 7.

- Formula : C₉H₆Br₂O₂.

- Molecular Weight : 307.96 g/mol.

- Key Differences : Bromine’s larger atomic radius and polarizability enhance molecular weight and reactivity in cross-coupling reactions. However, brominated derivatives may pose greater environmental risks .

6-Chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one

- Substituents : Chlorine at position 6; fluorine at position 5.

- Formula : C₉H₆ClFO₂.

- Molecular Weight : 200.59 g/mol.

- This compound is noted as a versatile scaffold in drug discovery .

Methyl-Substituted Derivatives

8-Chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one

- Substituents : Chlorine at position 8; methyl at position 4.

- Formula : C₁₀H₉ClO₂.

- Molecular Weight : 196.63 g/mol.

- Key Differences : The methyl group enhances lipophilicity (logP = 2.97) and may stabilize the dihydro ring conformation. Used in intermediate synthesis .

7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

- Substituents : Methyl groups at positions 7 and 8.

- Formula : C₁₁H₁₂O₂.

- Molecular Weight : 176.22 g/mol.

- Key Differences : Methyl groups reduce electrophilicity compared to halogens, favoring applications in flavor or fragrance chemistry .

Hydroxy- and Methoxy-Substituted Analogues

5,7-Dihydroxy-2-(4-methoxyphenyl)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-one

- Substituents : Hydroxy groups at 5 and 7; methoxy-phenyl at position 2; methyl at 8.

- Formula : C₁₈H₁₈O₅.

- Molecular Weight : 314.33 g/mol.

- Key Differences: Polar hydroxy and methoxy groups increase water solubility, making this compound relevant in plant metabolite studies (e.g., flavonoid dynamics during seed maturation) .

5-Hydroxy-7-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

- Substituents : Hydroxy at 5; methoxy at 7; dimethyl at 2.

- Formula : C₁₂H₁₄O₄.

- Molecular Weight : 222.24 g/mol.

- Key Differences : Dimethyl groups at position 2 may hinder ring oxidation, enhancing stability for pharmaceutical applications .

Functional Impact of Substituents

- Halogens (Cl, Br, F) : Increase molecular weight, hydrophobicity, and electrophilicity. Chlorine and bromine enhance reactivity in cross-coupling, while fluorine improves metabolic stability .

- Methyl Groups : Boost lipophilicity and steric effects, stabilizing conformations but reducing reactivity .

- Hydroxy/Methoxy Groups: Introduce polarity, affecting solubility and interaction with biological targets (e.g., antioxidant activity in flavonoids) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves halogenation of the benzopyran core under controlled conditions. For example, chlorination may be achieved using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane at 0–5°C. Key optimization parameters include temperature (to prevent over-halogenation), stoichiometry of reagents, and reaction time. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound .

Q. How is structural characterization of this compound performed?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., chlorine positions at C7 and C8).

- X-ray crystallography : Resolve bond angles and dihedral angles in the benzopyran core (e.g., single-crystal studies at 298 K with R factor <0.1) .

- HPLC-MS : Verify purity (>95%) and molecular weight (e.g., ESI-MS in positive ion mode) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. For respiratory protection, use NIOSH-approved P95 respirators if aerosolization occurs .

- Engineering controls : Conduct reactions in fume hoods with ≥100 ft/min airflow. Avoid skin contact through rigorous glove inspection and disposal protocols .

- First aid : For eye exposure, rinse with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data (e.g., HPLC vs. LC-MS results) for this compound?

- Methodological Answer : Cross-validate using orthogonal techniques:

- HPLC-DAD : Compare UV-Vis spectra (λmax ~280 nm for benzopyranones) with reference standards.

- High-resolution mass spectrometry (HRMS) : Confirm exact mass (e.g., C₉H₆Cl₂O₂: theoretical [M+H]+ = 231.9854) to rule out isotopic interference .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by diastereomers or impurities .

Q. What strategies address gaps in toxicological data for this compound?

- Methodological Answer :

- In vitro assays : Use hepatic (HepG2) or renal (HEK293) cell lines to assess acute cytotoxicity (IC₅₀ via MTT assay).

- In vivo models : Administer subacute doses (10–100 mg/kg) in rodent studies, monitoring organ histopathology and serum biomarkers (ALT, creatinine) .

- QSAR modeling : Predict toxicity endpoints (e.g., LD₅₀) using computational tools like EPA’s TEST software .

Q. How can reaction mechanisms for benzopyran-4-one derivatives be elucidated under varying pH conditions?

- Methodological Answer :

- Kinetic studies : Monitor reaction progress via UV spectroscopy at pH 3–10 to identify protonation-dependent intermediates.

- Isotopic labeling : Use deuterated solvents (D₂O) or ¹⁸O-labeled reagents to trace oxygen incorporation in the lactone ring .

- DFT calculations : Model transition states and energy barriers (e.g., Gaussian 16 at B3LYP/6-31G* level) to validate experimental observations .

Q. What methodologies are effective for studying structure-activity relationships (SAR) of halogenated benzopyranones?

- Methodological Answer :

- Substituent variation : Synthesize analogs with fluorine or bromine at C7/C8 to compare electronic effects on bioactivity.

- Biological assays : Test derivatives against enzymatic targets (e.g., cytochrome P450 inhibition) or microbial strains (e.g., E. coli MIC assays).

- Crystallographic docking : Map halogen-bonding interactions using X-ray structures of protein-ligand complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.